

BAY-1797: A Technical Guide to a Selective P2X4 Receptor Chemical Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-1797

Cat. No.: B605926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **BAY-1797**, a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated cation channel, is a key player in inflammatory and immune processes, making it an attractive therapeutic target for conditions such as chronic inflammation and neuropathic pain.^{[1][2]} **BAY-1797** has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of the P2X4 receptor. This document details the pharmacological properties of **BAY-1797**, including its in vitro potency and selectivity, as well as its in vivo efficacy in preclinical models of inflammatory pain.^[1] Furthermore, this guide provides detailed experimental protocols for key assays used to characterize **BAY-1797** and presents visualizations of the P2X4 signaling pathway and experimental workflows.

Introduction to BAY-1797 and the P2X4 Receptor

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). These receptors are expressed on a variety of cell types, particularly those involved in the immune and inflammatory responses, such as monocytes, macrophages, mast cells, and microglia. Upon activation by ATP, the P2X4 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This cation influx triggers downstream signaling cascades that result in the release of pro-inflammatory mediators, including prostaglandin E₂ (PGE₂) and brain-derived neurotrophic factor (BDNF).

Consequently, the P2X4 receptor has been implicated in the pathophysiology of chronic pain and inflammation.

BAY-1797, with the chemical name N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent, orally active, and selective antagonist of the P2X4 receptor. It has been characterized as a valuable chemical probe for studying P2X4 receptor function in both in vitro and in vivo settings.

Quantitative Data

The following tables summarize the key quantitative data for **BAY-1797**.

Table 1: In Vitro Potency of **BAY-1797**

Target	Cell Line	Assay Type	IC ₅₀ (nM)	Reference(s)
Human P2X4	HEK	Calcium Influx	211	
Human P2X4	1321N1	Calcium Influx	108	
Mouse P2X4	1321N1	Calcium Influx	112	
Rat P2X4	1321N1	Calcium Influx	233	
Zebrafish P2X4	-	Electrophysiology	140	

Table 2: Selectivity Profile of **BAY-1797**

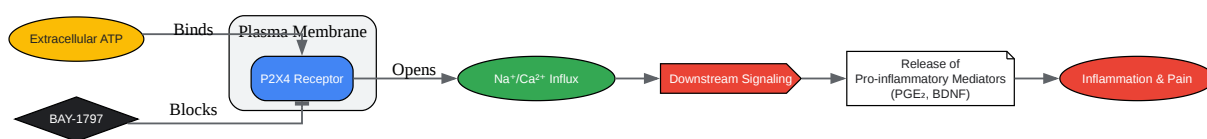
Off-Target	Species	IC ₅₀ (μM)	Reference(s)
P2X1	Human	>50	
P2X3	Human	8.3	
P2X7	Human	10.6	
hERG	Human	>10	
Carbonic Anhydrase II	Human	>10	
Dopamine Transporter (DAT)	Human	2.17	

Table 3: Pharmacokinetic Parameters of **BAY-1797** in Mice

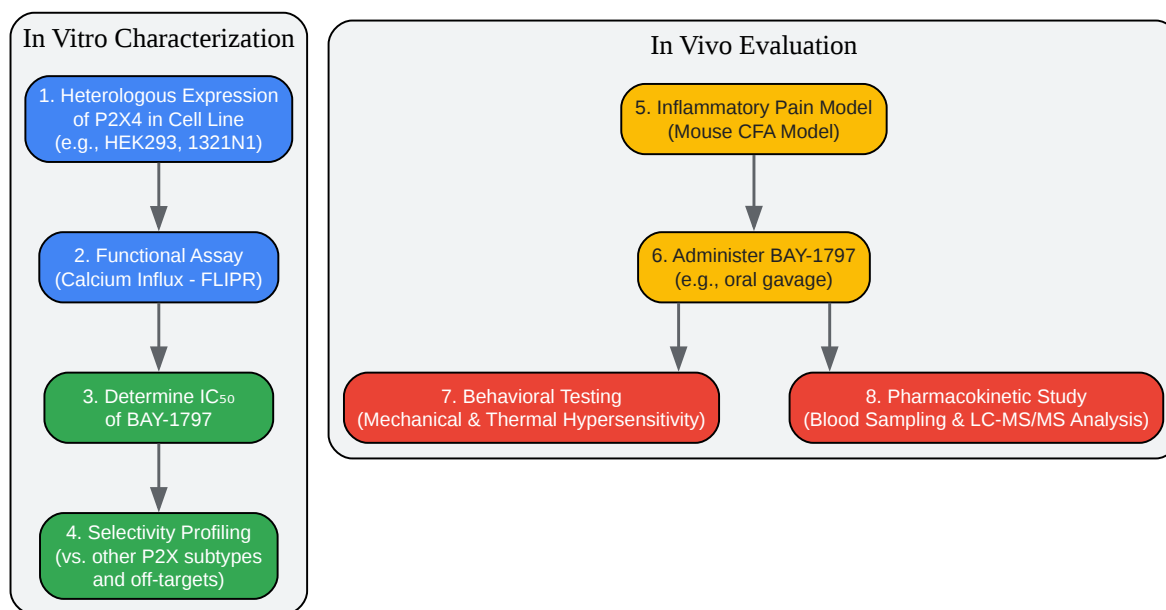
Parameter	Value	Unit	Reference(s)
AUCnorm	1.06	kg*h/L	
Vss	3.67	L/kg	
t1/2	2.64	hours	

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X4 receptor signaling pathway and a typical experimental workflow for characterizing a P2X4 antagonist like **BAY-1797**.



[Click to download full resolution via product page](#)

Figure 1: P2X4 Receptor Signaling Pathway and Inhibition by **BAY-1797**.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Characterizing **BAY-1797**.

Experimental Protocols

In Vitro Potency and Selectivity Determination

4.1.1. Heterologous Expression of P2X4 Receptors in HEK293 or 1321N1 Cells

This protocol describes the transient or stable expression of P2X4 receptors in a mammalian cell line that lacks endogenous P2X receptors.

- Cell Culture:
 - Culture Human Embryonic Kidney (HEK293) or human astrocytoma (1321N1) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Transfection (for transient expression):
 - One day prior to transfection, seed cells in 96-well plates at a density that will result in 70-90% confluency on the day of transfection.
 - Transfect cells with a mammalian expression vector containing the cDNA for the desired P2X4 receptor (human, mouse, or rat) using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
 - Allow cells to express the receptor for 24-48 hours before performing functional assays.
- Stable Cell Line Generation:
 - For stable expression, co-transfect the P2X4 expression vector with a vector conferring resistance to a selection antibiotic (e.g., neomycin).
 - After 48 hours, begin selection by adding the appropriate antibiotic to the culture medium.
 - Select and expand resistant clones and verify P2X4 expression and function.

4.1.2. Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration following P2X4 receptor activation.

- Cell Preparation:
 - Seed P2X4-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluency.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a physiological buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES).

- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
- Compound Addition and Fluorescence Measurement:
 - Prepare a compound plate containing serial dilutions of **BAY-1797**.
 - Place both the cell plate and the compound plate into the FLIPR instrument.
 - Establish a baseline fluorescence reading.
 - The instrument will automatically add **BAY-1797** to the wells, followed by an EC₈₀ concentration of ATP (typically 1-10 µM) to stimulate the P2X4 receptors.
 - Monitor the change in fluorescence in real-time.
- Data Analysis:
 - The increase in fluorescence upon ATP stimulation corresponds to calcium influx.
 - Calculate the percentage of inhibition by **BAY-1797** at each concentration.
 - Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Mouse Model of Inflammatory Pain

4.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a localized and persistent inflammation, leading to measurable pain-like behaviors.

- Induction of Inflammation:
 - Lightly anesthetize adult male C57BL/6 mice.

- Inject 20 μ L of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will be the ipsilateral paw. The contralateral paw serves as a control.
- Allow the animals to recover. Inflammation and pain hypersensitivity will develop over the next 24-48 hours.
- Drug Administration:
 - Prepare **BAY-1797** in a suitable vehicle for oral administration (p.o.).
 - Administer **BAY-1797** or vehicle to the mice at the desired dose (e.g., 12.5-50 mg/kg) at a specified time point before behavioral testing.
- Assessment of Mechanical Allodynia (von Frey Test):
 - Place the mice in individual compartments on a raised mesh floor and allow them to acclimate.
 - Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the ipsilateral paw.
 - A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
 - Determine the 50% paw withdrawal threshold using the up-down method.
- Assessment of Thermal Hyperalgesia (Hargreaves Test):
 - Place the mice in individual plexiglass chambers on a glass floor.
 - Apply a radiant heat source to the plantar surface of the ipsilateral paw.
 - Measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency).
 - A cut-off time is used to prevent tissue damage.

Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of **BAY-1797** in mice or rats.

- Animal Dosing:
 - Fast the animals overnight with free access to water.
 - Administer **BAY-1797** via the desired routes (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing oral bioavailability).
- Blood Sampling:
 - Collect blood samples at predetermined time points after drug administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
 - Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.
 - Process the blood to obtain plasma by centrifugation.
- Sample Analysis:
 - Develop and validate a sensitive and specific analytical method for quantifying **BAY-1797** in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis:
 - Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
 - Area Under the Curve (AUC)
 - Clearance (CL)
 - Volume of Distribution (Vss)
 - Half-life ($t_{1/2}$)
 - Maximum Concentration (C_{max})
 - Time to Maximum Concentration (T_{max})

- Oral Bioavailability (F%)

Conclusion

BAY-1797 is a well-characterized, potent, and selective P2X4 receptor antagonist that serves as an invaluable chemical probe for investigating the roles of this ion channel in health and disease. Its demonstrated efficacy in preclinical models of inflammatory pain highlights the therapeutic potential of targeting the P2X4 receptor. This technical guide provides a comprehensive resource for researchers utilizing **BAY-1797**, offering key quantitative data, visual representations of its mechanism and characterization workflow, and detailed experimental protocols to facilitate further research into the promising field of P2X4 receptor pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Functional interactions between P2X4 and P2X7 receptors from mouse salivary epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY-1797: A Technical Guide to a Selective P2X4 Receptor Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605926#bay-1797-as-a-chemical-probe-for-p2x4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com